

# tecovirimat monohydrate synthesis and discovery

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Discovery and Synthesis of **Tecovirimat Monohydrate** 

### Introduction

Tecovirimat, sold under the brand name Tpoxx®, is a first-in-class antiviral medication approved for the treatment of smallpox.[1] It is also indicated for mpox and cowpox in the European Union.[2] Developed as a critical component of biodefense preparedness against orthopoxviruses, its discovery and path to approval represent a significant milestone in the application of the U.S. Food and Drug Administration's (FDA) "Animal Rule".[1][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to **tecovirimat monohydrate** for researchers, scientists, and drug development professionals.

# **Discovery and Development**

The journey of tecovirimat began as part of a U.S. government biodefense initiative to develop countermeasures against smallpox, a highly virulent and transmissible disease that was eradicated in 1980 but remains a bioterrorism concern.[1][3][4]

Discovery: Tecovirimat (formerly ST-246) was identified in 2002 through a high-throughput screening of approximately 356,240 compounds for their ability to inhibit the cytopathic effects of orthopoxviruses.[5] The compound emerged as a promising candidate due to its potent antiviral efficacy, metabolic stability, and low toxicity.[6] Development was led by SIGA Technologies, in collaboration with the U.S. Army Medical Research Institute of Infectious







Diseases (USAMRIID) and the Biomedical Advanced Research and Development Authority (BARDA).[2][5]

Regulatory Pathway: Because conducting human efficacy trials for smallpox is unethical and not feasible, tecovirimat was developed under the FDA's Animal Efficacy Rule.[1][4][7] This rule allows for the approval of drugs for life-threatening conditions based on efficacy data from well-controlled animal studies when human trials are not possible.[4][8] The safety of tecovirimat was established through clinical trials in healthy human volunteers.[7][8]

#### Key Approvals:

- U.S. FDA: Approved in July 2018 for the treatment of smallpox, making it the first drug approved for this indication.[2][3][5]
- European Medicines Agency (EMA): Approved in January 2022 for the treatment of smallpox, mpox, and cowpox.[5][9]
- Health Canada: Approved in December 2021 for the treatment of smallpox.[2][5]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References







- 1. The development and approval of tecoviromat (TPOXX®), the first antiviral against smallpox PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tecovirimat Wikipedia [en.wikipedia.org]
- 3. Tecovirimat: A journey from discovery to mechanistic insights in poxvirus inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. A Glance at the Development and Patent Literature of Tecovirimat: The First-in-Class Therapy for Emerging Monkeypox Outbreak PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Perspectives on Antimicrobial Agents: Tecovirimat for Treatment of Human Monkeypox Virus PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. siga.com [siga.com]
- To cite this document: BenchChem. [tecovirimat monohydrate synthesis and discovery].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611274#tecovirimat-monohydrate-synthesis-and-discovery]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com